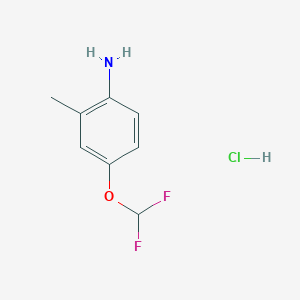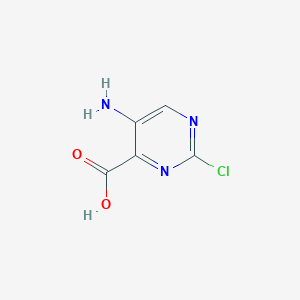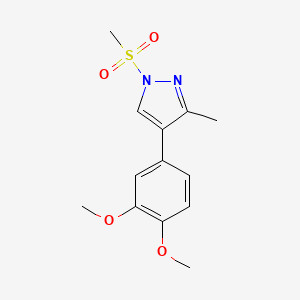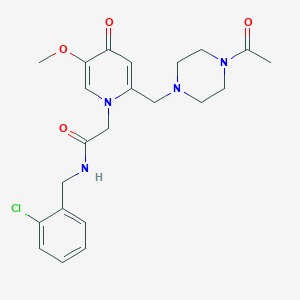![molecular formula C14H15NO4 B2516456 (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2287248-75-1](/img/structure/B2516456.png)
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC belongs to the family of bicyclic compounds that have been shown to modulate the activity of glutamate receptors.
Mécanisme D'action
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid modulates the activity of glutamate receptors by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which results in an increase in the activity of the receptor. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to selectively enhance the activity of the GluA2-containing AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful tool for studying the role of glutamate receptors in physiological processes. It has been shown to selectively enhance the activity of the GluA2-containing AMPA receptors, which are involved in synaptic plasticity and learning and memory. However, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. One direction is to study the effects of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on different types of glutamate receptors. Another direction is to study the effects of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on different physiological processes, such as pain, addiction, and epilepsy. In addition, future research could focus on developing more potent and selective compounds that target glutamate receptors. Finally, research could focus on developing new methods for delivering (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid to the brain, which could improve its therapeutic potential.
Méthodes De Synthèse
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanal with malonic acid, followed by a decarboxylation step and a cyclization reaction. The final product is obtained after several purification steps. The yield of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be improved by optimizing the reaction conditions and using high-quality starting materials.
Applications De Recherche Scientifique
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of glutamate receptors, which are involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
(1R,2S,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-11-6-10(11)7-15(12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGRJLGJPMWQJ-UTUOFQBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)


![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)


